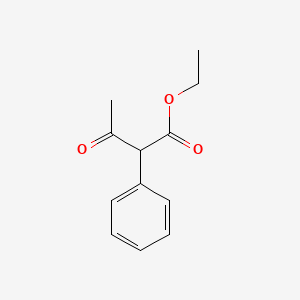

Ethyl 3-oxo-2-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRUKIPYVGHRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-05-8 | |

| Record name | Ethyl α-acetylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5413-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate (CAS No. 5413-05-8) is a β-keto ester of significant interest in organic synthesis.[1] Its molecular structure incorporates both ketone and ester functional groups, making it a versatile precursor for a variety of more complex molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Identifiers and General Properties

| Property | Value |

| CAS Number | 5413-05-8[1][2] |

| Molecular Formula | C₁₂H₁₄O₃[1][2] |

| Molecular Weight | 206.24 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | Ethyl α-phenylacetoacetate, EAPA, Ethyl 2-phenylacetoacetate |

Physical and Spectroscopic Properties

| Property | Value |

| Boiling Point | 140-144 °C (at 10 mmHg)[2] |

| Density | 1.085 g/mL[2] |

| Refractive Index | 1.5130[2] |

| ¹³C NMR | Characteristic peaks at approximately δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) have been noted, confirming the β-ketoester structure. |

| Mass Spectrometry | GC-MS analysis shows a molecular ion [M+H]⁺ at m/z 207.1018. The compound is known to potentially decompose to phenylacetone (B166967) under certain GC-MS conditions.[3] |

Experimental Protocols

Synthesis via Metal-Free Arylation

This procedure outlines a plausible, multi-step pathway involving the acylation of a malonate, followed by phenylation.[1]

Objective: To synthesize this compound from ethyl acetoacetate (B1235776).

Reagents and Materials:

-

Ethyl acetoacetate

-

Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)

-

Anhydrous solvent (e.g., Chloroform, CDCl₃)

-

Silica (B1680970) Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the diaryliodonium salt. The reaction's success is often influenced by the electronic properties of the aryl groups on the iodonium (B1229267) salt.[1]

-

Reaction Monitoring: The reaction progress can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The presence of keto-enol tautomers can be identified by distinct signals in the NMR spectrum.

-

Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate the molecular formula.[1]

-

IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the carbonyl groups of the ketone and ester functionalities.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

Key Reactions

-

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More potent agents such as lithium aluminum hydride may also reduce the ester group if not used under carefully controlled stoichiometric conditions.[1]

-

Hydrolysis and Decarboxylation: Under acidic conditions, β-keto esters can be hydrolyzed and subsequently decarboxylated. Heating this compound under acidic conditions can lead to the formation of phenylacetone (P2P).[3]

-

Cross-Coupling Reactions: The molecule can participate in various cross-coupling reactions, leveraging its reactive functional groups to build more complex molecular architectures.[1]

Applications in Drug Development and Research

-

Precursor for Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of various organic molecules, some of which are investigated for their therapeutic properties. While structurally related compounds are precursors to Angiotensin-Converting Enzyme (ACE) inhibitors, the primary documented use of this compound itself is as a versatile synthetic intermediate.[1]

-

Precursor in Illicit Drug Synthesis: It is important to note that this compound (also known as EAPA) is a known precursor in the illicit manufacture of phenylacetone (P2P), which is a key intermediate for amphetamine and methamphetamine.[3] Its handling and sale are subject to regulatory oversight in many jurisdictions.

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature describing direct biological activity or a role in specific signaling pathways for this compound itself. Its importance in the life sciences is primarily as an intermediate for the synthesis of other biologically active molecules. For instance, derivatives of its structural isomer, ethyl 3-oxo-4-phenylbutanoate, have been investigated for the synthesis of inhibitors of gene expression mediated by AP-1 and NF-κB.

Visualizations

Synthesis and Purification Workflow

Caption: A logical workflow for the synthesis and purification.

Key Chemical Transformations

Caption: Major reactions of this compound.

References

An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of Ethyl 3-oxo-2-phenylbutanoate. The information is intended for use in research, development, and forensic applications.

Chemical Structure and Identification

This compound, also commonly known as Ethyl 2-phenylacetoacetate (EAPA), is a β-keto ester. Its structure consists of a four-carbon butanoate chain with an ethyl ester at one end. A phenyl group is substituted at the alpha-carbon (position 2), and a ketone (oxo group) is located at the beta-carbon (position 3).

The molecule exists as a mixture of keto and enol tautomers in solution, a property that influences its reactivity and spectroscopic characterization.[1] The equilibrium between these forms is dependent on the solvent.[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

Summarized below are the key physical, chemical, and spectroscopic properties of this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5413-05-8 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Colorless to Pale Brown Oil | |

| Boiling Point | 140-144 °C at 10 mmHg | |

| Density | 1.085 g/cm³ | |

| Refractive Index | 1.5130 | |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The presence of keto-enol tautomerism is a key feature observed in NMR spectroscopy.[1]

Table 2.2.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The presence of two distinct sets of signals for some protons is indicative of the keto-enol tautomerism.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Tautomer |

| 13.13 | s | -OH | Enol |

| 7.41-7.13 | m | Ar-H | Keto & Enol |

| 4.69 | s | α-CH | Keto |

| 4.27-4.15 | m | -OCH₂CH₃ | Keto & Enol |

| 2.19 | s | -COCH₃ | Keto |

| 1.86 | s | =C-CH₃ | Enol |

| 1.28 | t | -OCH₂CH₃ | Keto |

| 1.18 | t | -OCH₂CH₃ | Enol |

Data sourced from ChemicalBook.[3]

Table 2.2.2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 201.7 | C=O (Ketone) |

| 174.0, 172.7, 168.6 | C=O (Ester), C=C (Enol) |

| 135.4, 132.8, 131.4 | Aromatic C (Quaternary) |

| 129.4, 129.0, 128.4, 128.1, 127.0 | Aromatic CH |

| 104.5 | =C (Enol) |

| 65.9 | α-CH (Keto) |

| 61.8, 60.8 | -OCH₂- |

| 28.9, 20.0 | -CH₃ (Aceto/Enol) |

| 14.3, 14.2 | -CH₃ (Ethyl) |

Data sourced from ChemicalBook.[3]

Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Fragments |

| IR Spectroscopy | Expected characteristic absorptions (cm⁻¹): ~1745 (Ester C=O stretch), ~1720 (Ketone C=O stretch), ~3000-2850 (C-H stretch), ~1600, 1495 (Aromatic C=C stretch). |

| Mass Spectrometry (GC-MS) | This compound is known to decompose into phenylacetone (B166967) (P2P) during GC-MS analysis.[4][5] Key fragments would likely include those corresponding to P2P (m/z 134, 91) and fragments from the ethyl ester group. A searchable GC-MS spectral database is available from Cayman Chemical.[2] |

Experimental Protocols

Synthesis of this compound

A modern approach to the synthesis involves the arylation of ethyl acetoacetate (B1235776) using a diaryliodonium salt. This method avoids harsh conditions and provides good yields.

Protocol: Arylation of Ethyl Acetoacetate

-

Materials:

-

Potassium tert-butoxide

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetoacetate (EAA), freshly distilled

-

Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663)

-

-

Procedure:

-

Charge a flame-dried flask with potassium tert-butoxide (1.0 equiv) in anhydrous DMF under an argon atmosphere at room temperature.

-

Add freshly distilled ethyl acetoacetate (1.0 equiv) to the mixture and stir for 30 minutes at 0 °C.

-

Add the diaryliodonium salt (0.4 equiv) dissolved in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor the consumption of the iodonium (B1229267) salt by LCMS.

-

Upon completion, add 1 M HCl to the reaction mixture to adjust the pH to approximately 5.

-

Extract the crude product with diethyl ether.

-

Dry the combined organic layers over sodium sulfate and remove the solvent in vacuo.

-

Purify the product by flash column chromatography.

-

This protocol is adapted from a procedure described by ChemicalBook.[3]

Caption: Experimental workflow for the synthesis of this compound.

Conversion to Phenyl-2-propanone (P2P)

This compound is a recognized precursor to phenyl-2-propanone (P2P), a controlled substance.[2] The conversion is typically achieved through hydrolysis and decarboxylation under acidic conditions.[4][5]

Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation

-

Materials:

-

This compound

-

Aqueous Hydrochloric acid (e.g., 6M HCl) or Sulfuric acid

-

Heating apparatus with reflux condenser

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Combine this compound with an excess of aqueous acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Extract the product (P2P) with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude P2P.

-

The product can be further purified by vacuum distillation.

-

Caption: Reaction pathway for the conversion of EAPA to Phenyl-2-propanone (P2P).

References

- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Ethyl 2-phenylacetoacetate | 5413-05-8 [chemicalbook.com]

- 4. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of Ethyl 3-oxo-2-phenylbutanoate from Phenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxo-2-phenylbutanoate, a valuable β-keto ester intermediate in organic synthesis. While a direct, one-step synthesis from phenylacetyl chloride is not extensively documented, this document outlines a plausible synthetic strategy based on established acylation principles of malonic ester derivatives. Detailed experimental protocols for the synthesis of the closely related isomer, ethyl 3-oxo-4-phenylbutanoate, are provided as a practical reference. This guide includes tabulated quantitative data, reaction pathways, and experimental workflows visualized using the DOT language to support researchers in the successful synthesis and purification of the target compound and its analogues.

Introduction

This compound, also known as ethyl α-phenylacetoacetate, is a chemical intermediate with significant applications in the synthesis of more complex organic molecules, including pharmaceutical intermediates.[1][2] Its structure, which incorporates both a β-keto group and an ester, allows for a variety of chemical transformations. This guide focuses on synthetic routes starting from phenylacetyl chloride, a reactive and versatile starting material for introducing the phenylacetyl moiety.

Proposed Synthesis of this compound

A direct acylation of an appropriate ethyl ester enolate with phenylacetyl chloride presents a viable, albeit challenging, route to this compound. The most logical approach involves the acylation of the enolate of ethyl propanoate. However, controlling self-condensation and other side reactions is critical. A more controlled method involves the use of a malonic ester equivalent, which can be acylated and subsequently decarboxylated.

A plausible pathway involves the reaction of phenylacetyl chloride with a suitable malonate equivalent, such as the magnesium salt of monoethyl malonate, followed by a controlled acidic workup to induce decarboxylation.[1]

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols: Synthesis of Isomeric Ethyl 3-oxo-4-phenylbutanoate

Synthesis of 5-(phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (B92270) (32.5 mL, 0.4 mol) in dichloromethane (B109758) (100 mL), phenylacetyl chloride (25.50 g, 0.165 mol) is added dropwise at 0 °C.[3]

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for another hour.[3]

-

The reaction is quenched by the addition of 100 mL of 2N aqueous HCl.[3]

-

The organic phase is separated, and the aqueous layer is extracted with dichloromethane.[3]

-

The combined organic layers are collected, and the solvent is evaporated to yield a light yellow solid.[3]

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

-

The crude solid from the previous step is washed with a small amount of ethanol (B145695) to obtain a white crystal.

-

This crystal is then refluxed with anhydrous ethanol (250 mL) for 2.5 hours.[3]

-

After reflux, the solution is concentrated under reduced pressure to obtain a light yellow oil.[3]

-

Purification by column chromatography (ethyl acetate-petroleum ether, 1:80) yields pure ethyl 3-oxo-4-phenylbutanoate as a colorless oil.[3]

Experimental Workflow

References

Ethyl 3-oxo-2-phenylbutanoate IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature

IUPAC Name: this compound[1][]

Synonyms:

-

EAPA[3]

-

Ethyl α-acetylbenzeneacetate[3]

-

Ethyl α-acetylphenylacetate[3]

-

Ethyl α-phenylacetoacetate[3]

-

Ethyl 3-oxo-2-phenylbutyrate[3]

-

2-Phenyl-3-oxobutanoic acid ethyl ester[][7]

-

2-Phenyl-3-oxobutyric acid ethyl ester[][7]

-

2-Phenylacetoacetic acid ethyl ester[][7]

-

Benzeneacetic acid, α-acetyl-, ethyl ester[][7]

-

NSC 6389[3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [][3][4][8][9] |

| Molecular Weight | 206.24 g/mol | [1][][4] |

| Boiling Point | 140-144 °C at 10 mmHg281.6 ± 20.0 °C at 760 mmHg | [5][8][9][] |

| Density | 1.085 g/cm³1.1 ± 0.1 g/cm³ | [5][9][] |

| Refractive Index | 1.513 | [][5][8][9] |

| Flash Point | 119.2 °C | [8] |

| Vapor Pressure | 0.00354 mmHg at 25 °C | [5][7] |

| pKa (Predicted) | 10.69 ± 0.46 | [5] |

| Solubility | Soluble in Chloroform and Methanol (B129727) | [3][5] |

Experimental Protocols

Synthesis of Ethyl 2-phenylacetoacetate[6]

This protocol details a method for the arylation of ethyl acetoacetate (B1235776).

Materials:

-

Potassium tert-butoxide, sublimed

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetoacetate (EAA), freshly distilled

-

Diaryliodonium salt

-

Sodium sulfate

-

Ethyl acetate

Procedure:

-

A flame-dried flask is charged with 10 mmol (1 equivalent) of sublimed potassium tert-butoxide in 50 mL of anhydrous DMF at room temperature under an argon atmosphere.

-

10 mmol (1 equivalent) of freshly distilled EAA is added to the reaction mixture.

-

The mixture is stirred for 30 minutes at 0 °C.

-

A solution of diaryliodonium salt (4 mmol, 0.4 equivalents to EAA) in 10 mL of DMF is added dropwise.

-

The reaction is left stirring at room temperature.

-

The organic layer is dried over sodium sulfate, and the solvent is removed in vacuo.

-

The product is purified by flash column chromatography using a mobile phase of 0.5-2% hexane in ethyl acetate.

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 13.13 (s, 0.3H), 7.41-7.27 (m, 4H), 7.18-7.13 (m, 1H), 4.69 (s, 0.7H), 4.27-4.15 (m, 2H), 2.19 (s, 2H), 1.86 (s, 1H), 1.28 (t, J = 7.1 Hz, 2H), 1.18 (t, J = 7.1 Hz, 1H).[6]

-

¹³C NMR (126 MHz, CDCl₃): δ 201.7, 174.0, 172.7, 168.6, 135.4, 132.8, 131.4, 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9, 61.8, 60.8, 28.9, 20.0, 14.3, 14.2.[6]

-

HRMS (ESI-TOF) m/z: [M + H]⁺ calculated for C₁₂H₁₄O₃: 207.1016; found: 207.1018.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[10]

This compound is known to be a precursor to phenylacetone (B166967) (P2P), a controlled substance.[3][10] Analysis by GC-MS can lead to the decomposition of this compound into P2P.[10]

Observation:

-

During GC-MS analysis, this compound can decompose to form phenylacetone, irrespective of the injection method or injector temperature.[10]

-

If a methanol solution is injected, ester exchange to the methyl ester can also occur.[10]

Derivatization Protocol to Prevent Decomposition:

-

To prevent decomposition and transesterification during analysis, methoxime derivatization is recommended.[10] This method allows for a more accurate analysis of the underivatized compound.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound|CAS 5413-05-8 [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ethyl 2-phenylacetoacetate | 5413-05-8 | FE162346 [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl 2-phenylacetoacetate CAS#: 5413-05-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound|5413-05-8 - MOLBASE Encyclopedia [m.molbase.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and pharmaceutical development, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry.[1] This dynamic equilibrium between the keto and enol forms influences the molecule's reactivity, stability, and spectroscopic properties. Understanding and quantifying this tautomeric balance is crucial for predicting reaction outcomes, developing robust analytical methods, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Keto-Enol Equilibrium

Keto-enol tautomerism involves the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).[1] In this compound, the equilibrium is influenced by several factors, most notably the solvent environment. The relative stability of the two tautomers is dictated by a combination of intramolecular hydrogen bonding in the enol form and the polarity of the solvent, which can preferentially solvate one tautomer over the other. Generally, the keto form is more stable, but the enol form can be significantly populated, particularly in non-polar solvents where intramolecular hydrogen bonding is more favorable.

Caption: The equilibrium between the keto and enol tautomers of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration ([Enol]/[Keto]). This ratio is typically determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the signals corresponding to unique protons of each tautomer.

Data Presentation

The following tables summarize the quantitative data for the keto-enol tautomerism of this compound in various deuterated solvents.

Table 1: Keto-Enol Equilibrium of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) | Reference |

| Chloroform-d (CDCl₃) | 4.8 | ~89-90% | ~10-11% | ~0.11 - 0.12 | [2] |

| DMSO-d₆ | 46.7 | Data not available | Data not available | Data not available | |

| Benzene-d₆ | 2.3 | Data not available | Data not available | Data not available |

Note: While the general trend is that less polar solvents favor the enol form, specific quantitative data for this compound in DMSO-d₆ and Benzene-d₆ were not found in the surveyed literature. It is generally observed that the keto form is the major tautomer for β-keto esters.[3]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of this compound in CDCl₃

| Proton Assignment | Keto Form (Major) | Enol Form (Minor) |

| -CH₃ (acetyl) | ~2.15 (s) | ~1.90 (s) |

| -CH- (α-proton) | ~4.50 (s) | - |

| =CH- (vinylic) | - | ~5.50 (s) |

| -OCH₂CH₃ (ethyl ester) | ~4.20 (q, J ≈ 7.1 Hz) | ~4.15 (q, J ≈ 7.1 Hz) |

| -OCH₂CH₃ (ethyl ester) | ~1.25 (t, J ≈ 7.1 Hz) | ~1.20 (t, J ≈ 7.1 Hz) |

| Phenyl-H | ~7.20-7.40 (m) | ~7.10-7.30 (m) |

| Enol -OH | - | ~12.5 (s, broad) |

Note: The chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions. The data for the enol form is inferred from the general characteristics of β-keto ester enols, as specific complete data for the minor enol form of this compound is not consistently reported.

Table 3: Infrared (IR) Spectroscopy Data for Key Functional Groups

| Functional Group | Tautomer | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | Keto & Enol | ~1740-1750 |

| C=O (ketone) | Keto | ~1715-1725 |

| C=C (enol) | Enol | ~1640-1660 |

| O-H (enol, H-bonded) | Enol | ~2500-3200 (broad) |

Note: These are general ranges for β-keto esters. Specific, experimentally determined values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (also known as ethyl α-phenylacetoacetate) involves the acylation of ethyl phenylacetate (B1230308).

Materials:

-

Ethyl phenylacetate

-

Sodium ethoxide

-

Ethyl acetate (B1210297)

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol (B145695) is prepared.

-

Ethyl phenylacetate is added dropwise to the sodium ethoxide solution with stirring.

-

Ethyl acetate is then added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

References

Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), a versatile intermediate in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a β-keto ester that exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution. This equilibrium is a critical factor in the interpretation of its spectroscopic data, as signals for both tautomers are often observed.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments. The presence of both keto and enol forms in solution leads to a complex spectrum with distinct signals for each tautomer.

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the ethyl group, the phenyl group, the acetyl methyl group, and the methine proton of the keto form, as well as the vinyl and hydroxyl protons of the enol form. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

| Proton Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(Ph)- | 4.69 | s | - |

| -CH₂CH₃ | 4.27-4.15 | m | - |

| -COCH₃ | 2.19 | s | - |

| -CH₂CH₃ | 1.28 | t | 7.1 |

| Aromatic H | 7.41-7.13 | m | - |

| Proton Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =C-OH | 13.13 | s | - |

| Aromatic H | 7.41-7.13 | m | - |

| -CH₂CH₃ | 4.27-4.15 | m | - |

| =C-CH₃ | 1.86 | s | - |

| -CH₂CH₃ | 1.18 | t | 7.1 |

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃. The multiplet for the ethyl group and aromatic protons contains signals from both tautomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the ketone and ester groups in the keto form, and the olefinic carbons in the enol form.[1]

| Carbon Assignment (Keto Form) | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 201.7 |

| C=O (Ester) | 168.6 |

| Aromatic C | 135.4, 129.0, 128.1, 127.0 |

| -CH(Ph)- | 65.9 |

| -OCH₂CH₃ | 61.8 |

| -COCH₃ | 28.9 |

| -OCH₂CH₃ | 14.2 |

| Carbon Assignment (Enol Form) | Chemical Shift (δ, ppm) |

| =C-O- | 174.0 |

| =C-OH | 172.7 |

| Aromatic C | 132.8, 131.4, 129.4, 128.4 |

| =C(Ph)- | 104.5 |

| -OCH₂CH₃ | 60.8 |

| =C-CH₃ | 20.0 |

| -OCH₂CH₃ | 14.3 |

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

Caption: Atom numbering for NMR assignments of the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of both keto and enol forms will influence the spectrum, particularly in the C=O and O-H stretching regions.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (enol) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| ~1745 | C=O (ester, keto form) | Stretching |

| ~1715 | C=O (ketone, keto form) | Stretching |

| ~1650 | C=O (ester, enol form) | Stretching |

| ~1610 | C=C (enol form) | Stretching |

| 1600, 1495, 1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O (ester) | Stretching |

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of this compound.

High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺ Calculated: 207.1016

-

[M+H]⁺ Found: 207.1018[1]

Expected Fragmentation Pattern (Electron Ionization - EI): While a detailed experimental EI mass spectrum is not readily available, the following fragments are expected based on the structure:

| m/z | Possible Fragment | Fragment Lost |

| 206 | [M]⁺ | - |

| 163 | [M - C₂H₅O]⁺ | Ethoxy radical |

| 135 | [M - C₂H₅OCO]⁺ | Ethoxycarbonyl radical |

| 117 | [C₉H₉]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) | |

| 77 | [C₆H₅]⁺ (Phenyl cation) | |

| 43 | [CH₃CO]⁺ |

It is important to note that this compound can undergo thermal decomposition to phenylacetone (B166967) (P2P) in the GC inlet, which may lead to the observation of ions corresponding to P2P in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C (caution: thermal decomposition may occur).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

-

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

Physical and chemical properties of ethyl alpha-phenylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl α-phenylacetoacetate, also known as ethyl 3-oxo-2-phenylbutanoate, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] Its unique structural features, combining a β-keto ester moiety with a phenyl group, impart a rich and varied chemical reactivity, making it a valuable tool for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of ethyl α-phenylacetoacetate, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development.

Physical Properties

A summary of the key physical properties of ethyl α-phenylacetoacetate is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Neat oil | [2] |

| Boiling Point | 140-144 °C at 10 mmHg | [4] |

| Density | 1.085 g/cm³ | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.5130 | ChemicalBook |

| Solubility | Soluble in acetonitrile, chloroform, and methanol. | [2] |

Chemical Properties and Reactivity

The chemical behavior of ethyl α-phenylacetoacetate is largely dictated by the interplay between the ketone, ester, and phenyl functionalities. As a β-keto ester, it exhibits several characteristic reactions that are fundamental to its utility in organic synthesis.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, ethyl α-phenylacetoacetate exists as an equilibrium mixture of its keto and enol tautomers.[5] This equilibrium is influenced by factors such as the solvent and the presence of substituents.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of both tautomers is important for its reactivity, particularly in enolate formation.

A study investigating the keto-enol tautomerism of several 1,3-dicarbonyl compounds, including ethyl α-phenylacetoacetate, through NMR analysis revealed that the equilibrium is solvent-dependent.[5] While the diketo form is predominant in most cases, the enol-keto equilibrium constant is stable in solvents like dimethyl sulfoxide-d₆ and chloroform-d.[5]

Caption: Keto-enol tautomerism of ethyl α-phenylacetoacetate.

Acidity of the α-Hydrogen and Enolate Formation

The α-hydrogen atom, situated between the two carbonyl groups, is significantly acidic due to the resonance stabilization of the resulting enolate anion.[6] This acidity allows for easy deprotonation by a suitable base to form a nucleophilic enolate, which is a key intermediate in many of its reactions.

Typical Reactions of β-Keto Esters

Ethyl α-phenylacetoacetate undergoes a variety of reactions characteristic of β-keto esters, including:

-

Alkylation: The enolate can be readily alkylated at the α-position by reacting with alkyl halides. This reaction is a cornerstone of the acetoacetic ester synthesis, allowing for the introduction of various alkyl groups.[7]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a ketone.[7]

-

Condensation Reactions: The active methylene (B1212753) group can participate in condensation reactions with aldehydes and ketones.

-

Transesterification: The ethyl ester group can be exchanged with other alcohols under acidic or basic catalysis.[8]

Synthesis of Ethyl α-Phenylacetoacetate

Several synthetic routes have been developed for the preparation of ethyl α-phenylacetoacetate, each with its own advantages and limitations.

Alkylation of Ethyl Acetoacetate (B1235776)

A common and direct method involves the phenylation of ethyl acetoacetate.

Experimental Protocol:

This procedure is adapted from a reported synthesis of ethyl 2-phenylacetoacetate.[9]

-

Reactants: Ethyl acetoacetate, Iodobenzene, Sodium hydride (NaH), and Methyltrioctylammonium chloride (catalyst).

-

Solvent: Toluene.

-

Procedure:

-

In a suitable reaction vessel, ethyl acetoacetate is dissolved in toluene.

-

Sodium hydride and a catalytic amount of methyltrioctylammonium chloride are added to the solution.

-

Iodobenzene is then added to the reaction mixture.

-

The reaction is stirred at a temperature ranging from 0 °C to room temperature for 1-3 hours.

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

-

-

Yield: 50% to 70%.[9]

Caption: Workflow for the synthesis via alkylation.

Claisen Condensation

The crossed Claisen condensation between ethyl phenylacetate (B1230308) and ethyl acetate (B1210297) provides another route to ethyl α-phenylacetoacetate.

Experimental Protocol:

This is a general procedure for a crossed Claisen condensation.

-

Reactants: Ethyl phenylacetate and Ethyl acetate.

-

Base: A strong base such as sodium ethoxide or potassium tert-butoxide.

-

Procedure:

-

A solution of the strong base is prepared in a suitable anhydrous solvent (or solvent-free).[9]

-

A mixture of ethyl phenylacetate and ethyl acetate is added to the base.

-

The reaction mixture is stirred, often with heating, to promote the condensation.

-

After the reaction is complete, it is neutralized with acid, and the product is extracted and purified.

-

A solvent-free variation of the Claisen condensation has been reported for the self-condensation of ethyl phenylacetate, which suggests the potential for high-yield and environmentally friendly conditions for the crossed condensation as well.[10]

Hydrolysis of α-Phenylacetoacetonitrile

This method involves the hydrolysis of α-phenylacetoacetonitrile in the presence of an alcohol and a strong acid.

Experimental Protocol:

This procedure is based on a method described in Organic Syntheses.[4]

-

Reactants: α-Phenylacetoacetonitrile, Absolute ethanol, and dry Hydrogen chloride gas.

-

Procedure:

-

α-Phenylacetoacetonitrile is dissolved in absolute ethanol.

-

The solution is cooled, and dry hydrogen chloride gas is passed through it until saturation.

-

The reaction mixture is allowed to stand, and then the excess hydrogen chloride is removed.

-

The resulting imino ether is hydrolyzed using aqueous sulfuric acid to yield ethyl α-phenylacetoacetate.

-

The product is then isolated by extraction and purified by distillation.

-

Spectroscopic Data

The structural elucidation of ethyl α-phenylacetoacetate relies on various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group of the acetoacetate moiety, a multiplet for the aromatic protons of the phenyl ring, and a signal for the α-hydrogen. The presence of the enol form can lead to additional signals, including a characteristic broad singlet for the enolic hydroxyl proton. |

| ¹³C NMR | The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, the methyl carbon, the α-carbon, and the aromatic carbons of the phenyl ring. |

| Infrared (IR) | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. The C-O stretching of the ester and the aromatic C=C stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of various functional groups, such as the ethoxy group and the acetyl group. |

Applications in Drug Development

Ethyl α-phenylacetoacetate is a valuable precursor in the synthesis of various pharmaceuticals, particularly those containing a phenyl group adjacent to a carbonyl or heterocyclic system.

Synthesis of Phenobarbital

A notable application is in the synthesis of phenobarbital, an anticonvulsant drug.[11][12][13][14][15] The synthesis involves the alkylation of an intermediate derived from ethyl α-phenylacetoacetate followed by condensation with urea.

The overall transformation involves the conversion of ethyl α-phenylacetoacetate to diethyl phenylmalonate, which is then ethylated and condensed with urea.

Caption: Synthetic pathway to Phenobarbital.

Conclusion

Ethyl α-phenylacetoacetate is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical industry. Its rich chemical reactivity, stemming from the β-keto ester functionality and the presence of a phenyl group, allows for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as its synthetic routes, is essential for researchers and scientists working in drug discovery and development. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of this versatile compound.

References

- 1. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Ethyl acetylphenylacetate | C12H14O3 | CID 95389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. aklectures.com [aklectures.com]

- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]

- 11. benchchem.com [benchchem.com]

- 12. Phenobarbital - Wikipedia [en.wikipedia.org]

- 13. thaiscience.info [thaiscience.info]

- 14. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 15. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are a class of organic compounds that have become indispensable in the toolkit of synthetic chemists. Their unique structural motif, featuring a ketone functionality at the beta-position relative to an ester group, provides a versatile platform for a wide array of chemical transformations. This versatility has cemented their role as crucial intermediates in the synthesis of a vast range of molecules, from pharmaceuticals and agrochemicals to dyes and fragrances. This in-depth technical guide explores the origins of beta-keto esters, tracing their discovery and the key experimental milestones that established their fundamental role in organic synthesis.

The Dawn of a New Class of Compounds: The Discovery of Ethyl Acetoacetate (B1235776)

The mid-19th century marked a period of fervent discovery in organic chemistry, with chemists diligently working to unravel the structures and reactivities of novel organic molecules. It was within this vibrant scientific landscape that the first beta-keto ester, ethyl acetoacetate, was independently synthesized by two groups of chemists, sparking a debate that would lead to a deeper understanding of chemical structure and reactivity.

In 1863, the German chemist August Geuther reported the reaction of ethyl acetate (B1210297) with sodium metal. He observed the evolution of hydrogen gas and the formation of a sodium salt. Upon acidification of this salt, he isolated a new compound which he named "ethyl diacetic acid".[1] Geuther's interpretation of the structure, based on its acidic nature, led him to propose an enol form.

Almost concurrently, in 1866, English chemists Edward Frankland and B. F. Duppa described a similar reaction and proposed a different structure for the product, which they termed "acetoacetic ester".[1] Their proposed structure was the keto form, which they supported by observing the formation of both mono- and disodium (B8443419) derivatives, suggesting the presence of an active methylene (B1212753) group.[1] This discrepancy in the proposed structures of the same molecule ignited a significant debate in the chemical community and laid the groundwork for the concept of keto-enol tautomerism, a fundamental principle in organic chemistry. It was later understood that both the keto and enol forms of ethyl acetoacetate exist in equilibrium.

The Claisen Condensation: A General and Reliable Synthesis

While the initial syntheses of ethyl acetoacetate were groundbreaking, they were also somewhat serendipitous. A more general and reliable method for the synthesis of beta-keto esters was needed to unlock their full synthetic potential. This breakthrough came in 1887 when the German chemist Rainer Ludwig Claisen reported his extensive work on the condensation of esters.[2] Claisen demonstrated that the reaction of two molecules of an ester in the presence of a strong base, such as sodium ethoxide, afforded a beta-keto ester.[2] This reaction, now famously known as the Claisen condensation , became the cornerstone for the synthesis of this important class of compounds.

Claisen's work was a significant advancement for several reasons. He correctly identified that sodium ethoxide, rather than sodium metal, was the true condensing agent. His systematic investigation into the scope of the reaction established it as a general method for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

Early Mechanistic Insights and Further Developments

Following Claisen's seminal work, other chemists continued to refine the understanding and application of beta-keto esters. In 1877, Johannes Wislicenus made important contributions by demonstrating that the dialkylation of acetoacetic ester occurs in a stepwise manner, without the formation of a dianion intermediate.[1] This provided crucial insight into the reactivity of the enolate intermediate.

The early 20th century saw the elucidation of the reaction mechanism. In 1897, John Nef suggested the involvement of an enolate ion, and in 1902, Arthur Lapworth provided a more complete mechanistic picture that is largely consistent with our modern understanding.[1]

Quantitative Data from Early Syntheses

While the original 19th-century publications often lacked the detailed quantitative data common in modern chemical literature, later reproductions and summaries provide insight into the efficiency of these early methods. The following table summarizes representative yields for the synthesis of ethyl acetoacetate using the Claisen condensation.

| Method | Reactants | Base | Yield (%) | Reference |

| Early Claisen Condensation | Ethyl acetate | Sodium metal | ~28-29% | Organic Syntheses, Coll. Vol. 1, p.235 (1941) |

| Optimized Claisen Condensation | Ethyl acetate | Sodium ethoxide | ~80% | Mentioned in Org. Syn. Coll. Vol. 1, p.235 (1941) |

Experimental Protocols for Key Historical Experiments

To provide a practical understanding of the foundational work, detailed methodologies for the key experiments are outlined below. These protocols are based on later, more detailed accounts of the original syntheses.

Synthesis of Ethyl Acetoacetate via the Claisen Condensation (Based on Organic Syntheses, Coll. Vol. 1, p.235)

Reactants:

-

Ethyl acetate: 500 g (5.7 moles)

-

Sodium metal (wire or finely sliced): 50 g (2.2 gram-atoms)

-

50% Acetic acid: ~275 cc

-

Calcium chloride (for drying)

Procedure:

-

In a 2-liter round-bottomed flask equipped with an efficient reflux condenser, 500 g of dry ethyl acetate is placed.

-

50 g of clean sodium is added to the flask.

-

The reaction is initiated by gentle warming on a water bath. Once started, the reaction proceeds vigorously, and cooling may be necessary to control the rate. The reaction is allowed to proceed until all the sodium has reacted, which typically takes about one and a half hours. The reaction mixture should appear as a clear red liquid with a green fluorescence.

-

The solution is then cooled and acidified by the addition of approximately 275 cc of 50% acetic acid.

-

Salt is added if necessary to facilitate the separation of the ester layer.

-

The upper ester layer is separated, dried over anhydrous calcium chloride, and then fractionally distilled under reduced pressure.

-

The fraction boiling at 76-80°C at 18 mm Hg is collected as ethyl acetoacetate.

Yield: 105-110 g (28-29% of the theoretical amount based on ethyl acetate).

Logical Relationships and Reaction Pathways

The discovery and development of beta-keto esters are intrinsically linked to a series of logical steps, from the initial observation of a new compound to the elucidation of its structure and the development of a general synthetic method. These relationships can be visualized to better understand the progression of scientific thought.

Caption: Historical development of beta-keto esters.

The core synthetic transformation, the Claisen condensation, follows a well-defined mechanistic pathway. This workflow can be illustrated to clarify the sequence of events at a molecular level.

References

An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It is an essential tool for the synthesis of β-keto esters and their derivatives, which are valuable intermediates in the pharmaceutical industry and other areas of chemical research. This document details the core mechanism, variations of the reaction, experimental protocols, and quantitative data to aid in the practical application of this reaction.

The Core Mechanism of the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The reaction mechanism is analogous to the aldol (B89426) condensation and involves the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[2]

The key steps of the mechanism are as follows:

-

Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate ion.[3] For the reaction to proceed, the ester must have at least two α-hydrogens.[2]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[3]

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group and forming the β-keto ester.[3]

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly deprotonates the β-keto ester. This irreversible acid-base reaction drives the equilibrium towards the product, ensuring a high yield.[4]

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.[3]

The choice of base is critical in the Claisen condensation. To avoid transesterification side reactions, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[5] Hydroxide bases are generally not suitable as they can cause saponification of the ester.[5]

Variations of the Claisen Condensation

The Dieckmann Condensation: Intramolecular Cyclization

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts to form a cyclic β-keto ester.[6] This reaction is particularly useful for the synthesis of five and six-membered rings.[6][7] The mechanism is identical to the intermolecular Claisen condensation, involving the formation of an enolate at one α-carbon and subsequent nucleophilic attack on the other ester carbonyl within the same molecule.[8]

Crossed Claisen Condensation

A Crossed Claisen condensation occurs between two different esters.[9] To obtain a single product and avoid a mixture of all four possible products, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate, diethyl carbonate, or diethyl oxalate), making it unable to form an enolate and thus acting only as the electrophile.[9][10] To further suppress the self-condensation of the enolizable ester, it is typically added slowly to a mixture of the non-enolizable ester and the base.[9]

Data Presentation: Quantitative Yields of Claisen and Dieckmann Condensations

The following tables summarize the yields of various Claisen and Dieckmann condensations with different substituted esters, providing a comparative overview of the reaction's scope and efficiency.

| Enolizable Ester | Electrophilic Ester | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl acetate (B1210297) | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | Ethyl acetoacetate | ~75 | [11] |

| Ethyl propanoate | Ethyl propanoate | Sodium ethoxide | Ethanol | Ethyl 2-methyl-3-oxopentanoate | - | [1] |

| Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | None | Ethyl 2,4-diphenyl-3-oxobutanoate | 80 | [11] |

| Ethyl acetate | Ethyl benzoate | Sodium ethoxide | Toluene (B28343) | Ethyl benzoylacetate | 65-75 | [9] |

| Ethyl acetate | Diethyl carbonate | Sodium ethoxide | Ethanol | Diethyl malonate | 60 | [12] |

| Cyclopentanone | Ethyl acetate | Sodium ethoxide | Toluene | 2-Acetylcyclopentanone | - | [13] |

| Various Ketones | Ethyl chloroformate | LiHMDS | Toluene | Various β-keto esters | 65-95 | [14] |

Table 2: Yields of Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters

| Diester Substrate | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl adipate (B1204190) (1,6-diester) | Sodium ethoxide | Toluene | Ethyl 2-oxocyclopentanecarboxylate | ~80 | [6] |

| Diethyl pimelate (B1236862) (1,7-diester) | Sodium ethoxide | Toluene | Ethyl 2-oxocyclohexanecarboxylate | ~80 | [6] |

| Unspecified diester | Sodium hydride / Methanol (B129727) | Toluene | Unspecified cyclic β-keto ester | 75 | [8] |

| Acyclic precursor for calyciphylline B-type alkaloids | LiHMDS | Not specified | Brominated bicyclic β-keto ester | >74 | [15] |

Experimental Protocols

General Procedure for a Classic Claisen Condensation: Synthesis of Ethyl Acetoacetate

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (anhydrous)

-

Dilute acetic acid

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of ice and dilute acetic acid.

-

Extraction: Separate the aqueous layer and extract it twice with diethyl ether.

-

Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.

Experimental Protocol for a Dieckmann Condensation

Materials:

-

Diester

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry toluene

-

Dry methanol

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the diester in dry toluene under an argon atmosphere, carefully add sodium hydride.

-

Initiation: Add dry methanol dropwise to the mixture.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.

-

Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired cyclic β-keto ester.[8]

Visualizations

Signaling Pathways and Logical Relationships

Caption: The reaction mechanism of the Claisen condensation.

Experimental Workflow

Caption: A general experimental workflow for the Claisen condensation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 9. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

The Pivotal Role of Ethyl 3-oxo-2-phenylbutanoate in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – Ethyl 3-oxo-2-phenylbutanoate, a versatile β-keto ester, is a critical chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role as a scaffold for bioactive compounds, with a focus on its application in the creation of anti-inflammatory and neuroprotective agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as Ethyl α-phenylacetoacetate (EAPA), is a high-purity chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .[1] Its unique structure, featuring reactive ketone and ester functional groups, allows it to participate in a diverse range of chemical transformations.

| Property | Value |

| CAS Number | 5413-05-8 |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol [1] |

| Boiling Point | 140-144 °C at 10 mmHg |

| Density | 1.085 g/mL |

| Refractive Index | 1.5130 |

It is important to note that this compound is classified as a Category 1 drug precursor under European Union regulations due to its potential use in the illicit manufacture of controlled substances.[1] All handling and transactions must adhere to strict international trade controls.

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-catalyzed reaction between two ester molecules to form a β-keto ester.[2]

Experimental Protocol: Claisen Condensation

A detailed experimental protocol for a mixed Claisen condensation to synthesize a similar β-keto ester, Ethyl 3-oxoheptanoate, provides a relevant procedural framework. To minimize self-condensation side reactions, the more reactive ester (ethyl acetate) is added slowly to a mixture of the less reactive ester (in this case, a phenyl-substituted ester) and a non-nucleophilic base like sodium ethoxide under anhydrous conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The typical work-up involves cooling the reaction mixture, neutralization with a dilute acid, followed by aqueous work-up and extraction with an organic solvent.

Key Reactions and Applications in Pharmaceutical Synthesis

The reactivity of the α-carbon, situated between two carbonyl groups, makes this compound a valuable precursor for a variety of heterocyclic compounds with significant biological activity.

Synthesis of Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis is a classic method for preparing pyrazole derivatives from β-keto esters and hydrazines. Pyrazolone (B3327878) derivatives, synthesized from this intermediate, have been identified as potent inhibitors of abnormal prion protein (PrP-res) formation, highlighting their potential in the development of neuroprotective drugs.[1]

While not directly using this compound, the following general procedure for the synthesis of a pyrazolone from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) illustrates the fundamental reaction.

-

Ethyl acetoacetate is reacted with phenylhydrazine at reflux temperature.

-

The crude product is then recrystallized from diluted ethanol (B145695) to yield pure 3-methyl-1-phenylpyrazol-5-one.[3]

Synthesis of Pyrimidine (B1678525) Derivatives

This compound can also serve as a precursor for pyrimidine synthesis. Pyrimidines are another class of heterocyclic compounds with a broad range of pharmacological activities, including the inhibition of lactate (B86563) dehydrogenase (LDH), a target in cancer therapy.[4]

Role in the Development of NF-κB Inhibitors

Chronic inflammation is a hallmark of many diseases, and the transcription factor NF-κB is a key regulator of the inflammatory response.[5] The development of NF-κB inhibitors is a major focus of drug discovery. Certain cinnamate (B1238496) analogs have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[6] Given that pyrazole and pyrimidine derivatives synthesized from β-keto esters are known to possess anti-inflammatory properties, there is a strong rationale for exploring compounds derived from this compound as potential NF-κB inhibitors.

Logical Workflow for Investigating this compound Derivatives as NF-κB Inhibitors

Caption: Workflow for the development of NF-κB inhibitors.

NF-κB Signaling Pathway and Potential Inhibition

References

- 1. This compound|CAS 5413-05-8 [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-oxo-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 3-oxo-2-phenylbutanoate, a valuable process for the synthesis of chiral building blocks in the pharmaceutical industry. The methodologies described herein are based on established procedures for analogous β-keto esters and offer a robust starting point for developing highly stereoselective reductions of the target substrate.

Introduction

The asymmetric reduction of this compound yields chiral β-hydroxy esters, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The presence of two stereocenters in the product makes the diastereoselective and enantioselective control of this reduction a critical challenge. This document outlines both biocatalytic and chemo-catalytic approaches to achieve high stereoselectivity.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

While specific comparative data for the asymmetric reduction of this compound is not extensively available, the following table summarizes the results for structurally similar β-keto esters. These findings are highly indicative of the expected outcomes for the target substrate and serve as an excellent reference for reaction optimization.

| Catalyst/Biocatalyst | Substrate | Product Configuration | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 3-halo-2-oxo-4-phenylbutanoate | (2S,3S) or (2R,3S) | 70 | 96-99 | 90 | Immobilized in calcium alginate beads, glucose as co-substrate[1] |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 3-oxohexanoate | (S) | - | 88-94 | 75-85 | Glycerol:water (50:50) mixture |

| Ru(II)-BINAP Complex | Methyl 2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R) | 98 | 99 | >99 | Ethanol (B145695), 50°C, 50 atm H₂[2] |

| Recombinant E. coli expressing Ketoreductase | Ethyl 4-chloro-3-oxobutanoate | (R) | - | 99 | 90.5 | Whole-cell system with NADPH regeneration[3] |

| Thermostabilized Ketoreductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S) | - | >99.5 | 95 | 65°C, whole-cell biocatalyst[4] |

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of β-keto esters, which can be adapted for this compound.

Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is adapted from procedures for the enantioselective reduction of β-keto esters using whole-cell biocatalysis.

Materials:

-

This compound

-

Baker's yeast (Saccharomyces cerevisiae)

-

Tap water

-

Diatomaceous earth (Celite)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

500 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Yeast Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 100 mL of warm tap water (approximately 40°C). Add one package (approximately 7 g) of active dry baker's yeast and stir the mixture for about 30 minutes to activate the yeast.[5]

-

Substrate Addition: To the activated yeast culture, add a solution of this compound (1.0 g, 4.85 mmol) dissolved in a minimal amount of ethanol (e.g., 1-2 mL) to aid solubility.

-

Reaction: Stopper the flask with a cotton plug or a fermentation lock and stir the mixture at room temperature (25-30°C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, add approximately 10 g of diatomaceous earth (Celite) to the reaction mixture and stir for 10 minutes.

-

Filtration: Filter the mixture through a Büchner funnel to remove the yeast cells and Celite. Wash the filter cake with 50 mL of water.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel. The diastereomeric and enantiomeric excess of the product, ethyl 3-hydroxy-2-phenylbutanoate, should be determined by chiral HPLC or GC analysis.

Protocol 2: Chemo-catalytic Asymmetric Hydrogenation with a Ru(II)-BINAP Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Noyori-type catalyst.[2]

Materials:

-

This compound

-

[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

-

Methanol (B129727) (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 g, 4.85 mmol) and the Ru(II)-BINAP catalyst (e.g., 1-5 mol%).

-

Solvent Addition: Add degassed methanol (20 mL) to the glass liner.

-

Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and purge with hydrogen gas three to five times to remove any residual air.

-